(3ss)-17-Iodo-androsta-5,16-dien-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

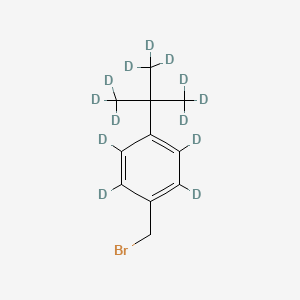

Pheniramine-d6 maleate is a deuterated form of pheniramine maleate, a first-generation antihistamine in the alkylamine class. It is used primarily in research and pharmaceutical applications due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pheniramine-d6 maleate involves the deuteration of pheniramine, which is achieved by replacing hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms. The reaction conditions often include the use of catalysts and specific temperatures to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of pheniramine-d6 maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under stringent quality control measures to meet the standards required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Pheniramine-d6 maleate undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pheniramine N-oxide, while reduction may produce deuterated analogs of pheniramine .

Scientific Research Applications

Pheniramine-d6 maleate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and behavior of molecules.

Biology: Employed in metabolic studies to trace the pathways and interactions of pheniramine in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pheniramine in the body.

Industry: Utilized in the development and quality control of pharmaceutical products containing pheniramine

Mechanism of Action

Pheniramine-d6 maleate exerts its effects by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist, reducing the activity of the H1 receptor. This leads to a decrease in itching, vasodilation, and capillary leakage, resulting in reduced redness and edema. The suppression of the histamine-induced wheal and flare response is a key indicator of its antihistaminic activity .

Comparison with Similar Compounds

Similar Compounds

Chlorphenamine: Another first-generation antihistamine with similar properties but different potency and side effect profile.

Brompheniramine: Similar to pheniramine but with a bromine atom, increasing its potency.

Dexchlorpheniramine: The dextrorotatory isomer of chlorphenamine, offering higher potency and fewer side effects.

Dexbrompheniramine: The dextrorotatory isomer of brompheniramine, with enhanced potency.

Zimelidine: A selective serotonin reuptake inhibitor with structural similarities to pheniramine.

Uniqueness

Pheniramine-d6 maleate is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical studies. The incorporation of deuterium atoms makes it an invaluable tool in research, particularly in studies involving mass spectrometry and NMR spectroscopy .

Properties

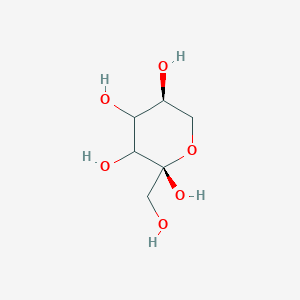

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4?,5?,6+/m0/s1 |

InChI Key |

LKDRXBCSQODPBY-JKRBRZMLSA-N |

Isomeric SMILES |

C1[C@@H](C(C([C@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)

![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)

![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)

![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)

![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)